2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
Description
2-(4-Fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic acetamide derivative featuring a 4-fluorophenoxy group and a 1,2,5-oxadiazol-3-yl (oxadiazole) ring substituted with a 4-methoxyphenyl moiety. The 4-fluorophenoxy group enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl substituent may influence π-π stacking interactions in biological targets. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and heterocyclic motifs are critical .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-6-2-11(3-7-13)16-17(21-25-20-16)19-15(22)10-24-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRBOAMCPAIWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H18FN3O4 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | KWFRPMAECRVKCW-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Fluorophenoxy Intermediate : Reacting 4-fluorophenol with an acylating agent.
- Introduction of the Oxadiazole Ring : Using hydrazine derivatives for cyclization.
- Coupling with the Methoxyphenyl Group : Final coupling with 4-methoxyphenyl butanamide using coupling reagents like EDCI in a suitable solvent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : The compound can modulate G-protein coupled receptors (GPCRs) and ion channels, affecting cellular signaling pathways.
- Anticancer Activity : Studies indicate that it may induce apoptosis in cancer cells by disrupting cellular proliferation and survival mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:
- A study evaluated various oxadiazole derivatives against human cancer cell lines (MCF-7, MDA-MB-231, A549, DU-145) using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics .
| Compound ID | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 7a | MCF-7 | <10 | High |
| 7b | MDA-MB-231 | <15 | Moderate |
| 7c | A549 | <20 | Moderate |
Anti-inflammatory Activity
The compound's anti-inflammatory effects are linked to its ability to inhibit COX enzymes. In vitro studies have shown that it can significantly reduce prostaglandin E2 production in activated macrophages, indicating its potential use in treating inflammatory diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds suggest that derivatives containing the oxadiazole ring may exhibit broad-spectrum antibacterial activity. For example:
- Compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics like norfloxacin .
Case Studies
- Cancer Cell Line Study : A recent investigation assessed the efficacy of this compound on various cancer cell lines. The study found that the compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6.
Comparison with Similar Compounds
2-(4-Bromophenoxy)-N-[4-(4-Methoxyphenyl)-1,2,5-Oxadiazol-3-yl]Acetamide (CAS 872868-33-2)
- Structural Differences: The bromine atom replaces fluorine at the phenoxy group.
- ~353 g/mol for the fluoro analog). This may lower solubility but enhance hydrophobic interactions in binding pockets .
- Synthetic Relevance : Bromine’s reactivity makes this compound a candidate for further functionalization via cross-coupling reactions.
BH52843 (874398-99-9) and BH52844 (874399-00-5)
- BH52843 : 2-(4-Chlorophenyl)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide.
- BH52844 : N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide.
- Key Comparisons: Substituent Effects: Chlorine (BH52843) vs. methoxy (BH52844) at the phenyl ring. Chlorine enhances electron-withdrawing effects, while methoxy provides electron-donating properties. Ethoxy vs.
Heterocyclic Variants
Benzothiazole-Based Acetamides ()
- Example : N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide.
- Structural Contrast : Replacement of oxadiazole with benzothiazole, a bicyclic heterocycle with sulfur and nitrogen.
- Functional Impact: Benzothiazoles are known for their role in targeting matrix metalloproteinases (MMPs) and anti-inflammatory activity. The sulfur atom may enhance metal-binding capacity, diverging from the oxadiazole’s electronic profile .
Triazole-Thiazole Hybrids ()
- Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e).
- However, increased molecular complexity may reduce synthetic yield .
Anti-Cancer Activity ()
- Quinazoline Sulfonyl Acetamides : Compounds 38–40 (e.g., N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide) showed IC50 values <10 µM against HCT-116 and MCF-7 cell lines.
- Oxadiazole vs. Quinazoline : The oxadiazole in the target compound lacks the sulfonyl group, which is critical for kinase inhibition in quinazoline derivatives. This suggests divergent mechanisms, possibly favoring protease or receptor targeting over kinase activity .
Adenosine Receptor Binding ()
- Flavone-Acetamide Hybrid (VIf): N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide demonstrated adenosine A2B receptor antagonism (Ki = 0.8 µM).
Structural and Physicochemical Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
